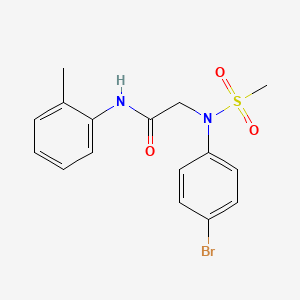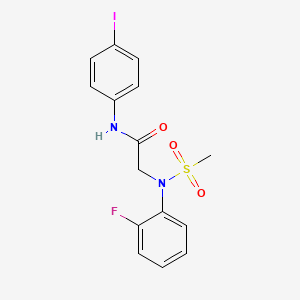
2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
Overview
Description
2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide is a synthetic organic compound that features both fluorine and iodine atoms in its structure. Compounds with such halogen atoms are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Nitration: of aniline derivatives to introduce nitro groups.
Reduction: of nitro groups to amines.
Halogenation: to introduce fluorine and iodine atoms.
Sulfonylation: to attach the methylsulfonyl group.
Acylation: to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace halogen atoms with other functional groups.
Scientific Research Applications
2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving halogenated compounds.
Medicine: Investigating its potential as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with halogen atoms can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The presence of the methylsulfonyl group might influence its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluoroanilino)-N-(4-iodophenyl)acetamide: Lacks the methylsulfonyl group.
2-(2-chloro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide: Chlorine instead of fluorine.
2-(2-fluoro-N-methylsulfonylanilino)-N-(4-bromophenyl)acetamide: Bromine instead of iodine.
Uniqueness
The unique combination of fluorine, iodine, and the methylsulfonyl group in 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide might confer distinct chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FIN2O3S/c1-23(21,22)19(14-5-3-2-4-13(14)16)10-15(20)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTAHOKZEBVHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide](/img/structure/B3686480.png)
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-naphthalen-2-ylacetamide](/img/structure/B3686491.png)
![N-[2-(hydroxymethyl)phenyl]-3-iodobenzamide](/img/structure/B3686510.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B3686511.png)
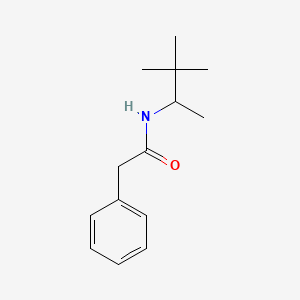
![N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3686525.png)
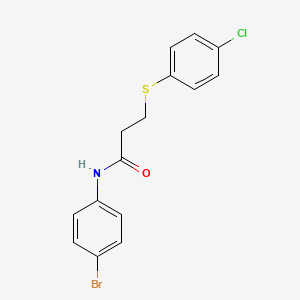
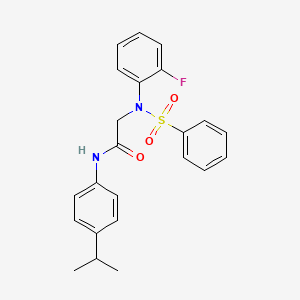
![4-[benzyl(methylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B3686570.png)
![methyl 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3686575.png)
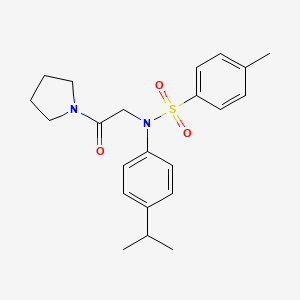
![3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B3686588.png)
![Ethyl 2-{[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B3686589.png)
